N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Scientific Research Applications
Drug Metabolism
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, which shares structural similarities with the compound , highlights the complex metabolic pathways involved. This research is crucial for understanding how drugs are processed in the human body, affecting efficacy and safety profiles. The study found that SB-649868 undergoes extensive metabolism, with principal elimination via feces, and identified several metabolites, underscoring the importance of metabolism studies in drug development (Renzulli et al., 2011).
Antimicrobial Activity
Research into thiazole derivatives has shown promising antibacterial activity. For instance, a series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential for thiazole derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Palkar et al., 2017).
Anticancer Evaluation
The synthesis and biological screening of thiazole-5-carboxamide derivatives have revealed their varied biological activities, including anticancer potential. These compounds have been evaluated for their efficacy against different cancer cell lines, offering insights into the design of novel anticancer therapies. Such studies contribute to the identification of new therapeutic targets and the development of drugs with improved efficacy and safety profiles (Mhaske et al., 2011).
Mechanism of Action
Future Directions
The future directions for research on “N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide” could include further investigation into its synthesis, molecular structure, mechanism of action, and potential applications. The development of sensitive and selective sensors for heavy metals using similar compounds has been suggested .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-12-3-6-15(7-4-12)24-20(27)25-21-23-13(2)18(30-21)19(26)22-10-14-5-8-16-17(9-14)29-11-28-16/h3-9H,10-11H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQXBUSBNMRFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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